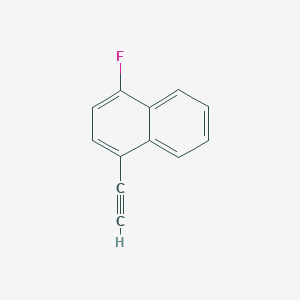

1-乙炔基-4-氟萘

描述

1-Ethynyl-4-fluoronaphthalene is a compound that is part of a broader class of organic molecules that include ethynyl and fluoro substituents on a naphthalene ring system. While the specific compound 1-ethynyl-4-fluoronaphthalene is not directly mentioned in the provided papers, the papers do discuss related compounds and their properties, which can give us insight into the chemistry of such naphthalene derivatives.

Synthesis Analysis

The synthesis of related compounds, such as those described in the provided papers, often involves the formation of complex structures through catalytic systems or by building upon simpler naphthalene derivatives. For example, the synthesis of pyrroloarenes from 1-ethynyl-8-halonaphthalenes involves a nickel-catalyzed cascade cycloaddition with nitriles, which activates the carbon-nitrogen triple bond in nitriles to form multiple new bonds in a one-pot transformation . This suggests that the synthesis of 1-ethynyl-4-fluoronaphthalene could potentially be achieved through similar catalytic methods, possibly involving halogenated naphthalenes and appropriate reaction partners.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be quite complex, as evidenced by the single crystal X-ray diffraction analysis of a nickel complex derived from a related fluorenylphenylimino compound, which revealed a distorted trigonal bipyramidal geometry around the nickel center . This indicates that the molecular structure of 1-ethynyl-4-fluoronaphthalene would likely be influenced by the presence of the ethynyl and fluoro substituents, potentially affecting the overall geometry and electronic distribution of the molecule.

Chemical Reactions Analysis

The chemical reactivity of naphthalene derivatives can vary widely depending on the substituents present. For instance, the diene-yne cyclisation reactions of 1-ethynyl-2-vinylnaphthalenes lead to the formation of phenanthrenes or benzindenes, depending on the catalyst used . This demonstrates that 1-ethynyl-4-fluoronaphthalene could also undergo various cyclisation reactions, potentially leading to the formation of novel polycyclic aromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are significantly influenced by their molecular structure. For example, the pyrroloarenes synthesized from 1-ethynyl-8-halonaphthalenes were found to have interesting photophysical and electrochemical properties, which were investigated through experiments . Similarly, the polyethylenes obtained from the polymerization of ethylene using nickel complexes derived from related compounds possessed relatively higher molecular weights and lower levels of branching . These findings suggest that 1-ethynyl-4-fluoronaphthalene could exhibit unique properties that would be valuable in materials science and organic electronics.

科学研究应用

代谢研究

- 真菌代谢分析:已研究了秀丽根霉(一种真菌)代谢 1-氟萘的能力。该研究表明,该真菌主要在特定位置氧化 1-氟萘,形成各种代谢物,从而深入了解代谢途径和氟取代基在这些过程中的作用 (Cerniglia 等人,1984 年)。

化学合成和反应

- 过渡金属催化的交叉偶联:研究过渡金属催化剂催化的 1-氟萘脱氟反应,为各种有机化合物的合成提供了见解。氟取代基的存在显着影响这些反应的产率和区域选择性 (郭等人,2006 年)。

光谱学和分子分析

- 振动光谱分析:已对 1-溴-4-氟萘进行了使用 FTIR 和 FT-拉曼光谱的详细研究,为理解此类化合物的振动模式和分子结构提供了有价值的数据 (Krishnakumar 等人,2008 年)。

- 荧光光谱:已广泛研究了 1-氟萘的荧光激发光谱,有助于更好地了解其光物理性质。此类研究对于基于荧光的技术中的应用至关重要 (Majewski 等人,1989 年)。

聚合物和材料科学

- 聚合物合成和改性:使用 1-乙炔基-4-氟萘合成具有末端乙炔基的新型聚合物证明了该化合物在聚合物科学中的用途。此类聚合物表现出有趣的性质,如高热稳定性和溶剂变色性,使其适用于高级材料应用 (何等人,2015 年)。

荧光传感和成像

- 手性羧酸的对映选择性传感:可由 1-乙炔基-4-氟萘等化合物合成的 1,8-二吖啶基萘的衍生物已用于手性羧酸的对映选择性传感。此应用在立体化学和药物开发等领域至关重要 (梅等人,2004 年)。

安全和危害

The safety information for 1-Ethynyl-4-fluoronaphthalene indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and keeping away from heat/sparks/open flames/hot surfaces .

属性

IUPAC Name |

1-ethynyl-4-fluoronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F/c1-2-9-7-8-12(13)11-6-4-3-5-10(9)11/h1,3-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSKESVWCAQYBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C2=CC=CC=C12)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethynyl-4-fluoronaphthalene | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B3007110.png)

![9-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3007122.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B3007124.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B3007128.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3007130.png)

![(5E)-3-(6-morpholin-4-yl-6-oxohexyl)-5-[3-(6-morpholin-4-yl-6-oxohexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3007131.png)

![2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B3007132.png)